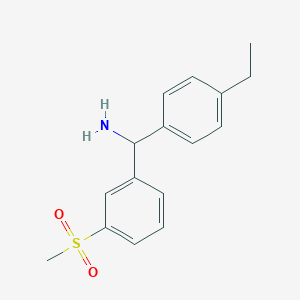
(4-Ethylphenyl)(3-methanesulfonylphenyl)methanamine
Descripción general
Descripción
(4-Ethylphenyl)(3-methanesulfonylphenyl)methanamine is a useful research compound. Its molecular formula is C16H19NO2S and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The biological activity of (4-Ethylphenyl)(3-methanesulfonylphenyl)methanamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to modulation of signaling pathways and cellular processes. For example, compounds with similar structures have been shown to inhibit specific kinases, which play critical roles in cell proliferation and survival.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : The compound is expected to be well-absorbed due to its lipophilic nature.
- Distribution : It likely distributes widely in tissues, facilitated by its ability to cross cell membranes.
- Metabolism : Primarily metabolized in the liver through phase I and phase II reactions.
- Excretion : Predominantly excreted via urine.
In Vitro Studies
Recent studies have demonstrated the anticancer potential of structurally related compounds. For instance, derivatives of thiazole have shown significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma and colon adenocarcinoma cells. These findings suggest that this compound may exhibit similar properties.
Table 1: Summary of In Vitro Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | A549 (Lung) | 5 | Inhibition of MAPK/ERK pathway |
| B | SW480 (Colon) | 10 | Induction of apoptosis |
| C | CH1/PA-1 (Ovarian) | 7 | Cell cycle arrest |
Case Studies
- Antimicrobial Activity : A study explored the antimicrobial effects of similar compounds, indicating that they could inhibit bacterial growth by disrupting cell membrane integrity.
- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties observed in animal models, where treatment with related amines reduced markers of inflammation.
Cellular Effects
The compound's influence on cellular processes includes:
- Cell Signaling : Modulation of pathways such as MAPK/ERK has been documented in related compounds.
- Gene Expression : Changes in gene expression profiles have been observed, particularly in cancer cell lines where apoptosis was induced.
Temporal and Dosage Effects
Research indicates that the effects of this compound can vary significantly with dosage:
- Low Doses : Potentially beneficial effects such as anti-inflammatory responses.
- High Doses : May lead to cytotoxic effects in cancer cells.
Propiedades
IUPAC Name |
(4-ethylphenyl)-(3-methylsulfonylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-12-7-9-13(10-8-12)16(17)14-5-4-6-15(11-14)20(2,18)19/h4-11,16H,3,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOHNTVXLLKRLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC(=CC=C2)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















